Tribicyclo[2.2.1]hept-2-ylmethanol, also known as bicyclo[2.2.1]heptane-2-methanol or 2-norbornanemethanol, is a bicyclic organic compound with significant relevance in both synthetic and medicinal chemistry. Its unique structure and properties make it an important compound for various applications, particularly in the development of pharmaceuticals and agrochemicals.
Tribicyclo[2.2.1]hept-2-ylmethanol belongs to the class of bicyclic alcohols and is characterized by its unique structural framework that includes a bridged bicyclic system. It is classified under the category of organic compounds due to its carbon-based structure.
The synthesis of tribicyclo[2.2.1]hept-2-ylmethanol can be achieved through several methods, including:
The synthesis often requires precise reaction conditions, including temperature control and the use of inert atmospheres to prevent oxidation or polymerization of sensitive intermediates.
The molecular structure of tribicyclo[2.2.1]hept-2-ylmethanol features a bicyclic arrangement with a hydroxymethyl group attached at the bridgehead position (C-2). The stereochemistry around the bridgehead carbons plays a crucial role in defining its chemical behavior.
Property | Value |
---|---|
Molecular Formula | C8H14O |
Molecular Weight | 126.196 g/mol |
IUPAC Name | Bicyclo[2.2.1]heptan-2-ol |
InChI | InChI=1S/C8H14O/c9-5-8-4-6-1-2-7(8)3-6/h6-9H,1-5H2 |
The compound exhibits a distinct three-dimensional conformation due to its bridged structure, which influences its reactivity and interaction with biological systems.
Tribicyclo[2.2.1]hept-2-ylmethanol can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents like pyridinium chlorochromate for oxidation and acid chlorides for esterification.
In biological contexts, tribicyclo[2.2.1]hept-2-ylmethanol may interact with specific enzymes or receptors, potentially modulating their activity due to its structural similarities to natural substrates or inhibitors.
Tribicyclo[2.2.1]hept-2-ylmethanol is typically a colorless liquid or solid at room temperature with a characteristic odor.
The compound is soluble in organic solvents such as ethanol and ether but has limited solubility in water due to its hydrophobic bicyclic structure.
Property | Value |
---|---|
Boiling Point | Approximately 160°C |
Melting Point | Approximately 25°C |
Density | 0.93 g/cm³ |
Tribicyclo[2.2.1]hept-2-ylmethanol has several applications:
CAS No.: 565434-85-7
CAS No.: 1374040-24-0
CAS No.: 2226-71-3
CAS No.: 1976-85-8
CAS No.: 18866-87-0
CAS No.: